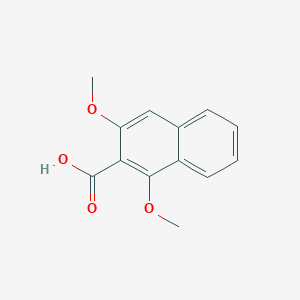
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde
Descripción general
Descripción
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . It is characterized by a spicy, aromatic odor and appears as a yellow to brown liquid at room temperature . This compound is insoluble in water but soluble in most organic solvents . It is commonly used in research experiments and as a reagent in organic synthesis reactions .
Métodos De Preparación
The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde can be achieved through the reaction of 2-cyclohexyl-2-hydroxybenzene with an oxidizing agent . The reaction conditions, including temperature and reaction time, need to be carefully controlled to obtain a high-purity product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Medicine: Research may explore its potential therapeutic properties or its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde can be compared with similar compounds such as:
2-Cyclohexyl-2-(4-hydroxyphenyl)acetaldehyde: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.
2-Cyclohexyl-2-(4-methylphenyl)acetaldehyde: The presence of a methyl group instead of a methoxy group can influence the compound’s chemical properties and applications.
Propiedades
IUPAC Name |
2-cyclohexyl-2-(4-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h7-12,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSVCLKHBCMJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3307036.png)


![6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3307046.png)

![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)
![1-NaphthalenecarboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-4-Methoxy-](/img/structure/B3307071.png)
![3-[(2-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3307081.png)
![N-(4-bromophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3307089.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307093.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)
![N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine](/img/structure/B3307105.png)

![1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B3307130.png)
